(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol is a complex organic molecule that features a combination of fluorinated pyridine, naphthyridine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol typically involves multiple steps, including the formation of the pyridine and naphthyridine rings, followed by their functionalization and coupling.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized using methods such as the Borsche-Drechsel cyclization, which involves the cyclization of a diaminopyridine derivative.
Coupling: The final coupling step involves the reaction of the functionalized pyridine and naphthyridine rings with the piperidine moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the fluorinated positions could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, the compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorinated groups can be used to trace the compound’s distribution and metabolism in living organisms.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure and functional groups make it a promising candidate for the development of new therapeutics, particularly for diseases that involve the central nervous system.
Industry
In industry, the compound can be used as a precursor for the synthesis of other valuable chemicals. Its unique structure makes it a valuable starting material for the development of new industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to certain proteins, while the piperidine moiety can modulate its pharmacokinetic properties. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol
- **(1S)-1-[7-[[5-chloro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol
- **(1S)-1-[7-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both fluorinated and trifluoromethyl groups enhances its chemical stability and binding affinity, while the piperidine moiety provides favorable pharmacokinetic properties. This combination makes it a valuable compound for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H23F4N5O |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m0/s1 |
InChI Key |
GHNYLVIESIGHDJ-NRFANRHFSA-N |
Isomeric SMILES |
C[C@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |
Canonical SMILES |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.